molecular formula C19H16F3N3O B2744442 4-[(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]quinoline CAS No. 2415509-20-3

4-[(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]quinoline

Cat. No.: B2744442
CAS No.: 2415509-20-3
M. Wt: 359.352
InChI Key: OUWPWLWGTDIQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]quinoline is a complex organic compound that features a quinoline core structure substituted with a trifluoromethyl-pyridine group and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of suitable precursors under acidic or basic conditions.

The azetidine moiety is usually introduced via ring-opening reactions of azetidine derivatives, followed by coupling with the quinoline core. Reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully saturated azetidine derivatives .

Scientific Research Applications

4-[(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. The azetidine moiety may interact with active sites of enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]pyridine
  • 4-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]benzene

Uniqueness

Compared to similar compounds, 4-[(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]quinoline stands out due to its quinoline core, which imparts unique electronic and steric properties. This makes it a valuable scaffold for drug discovery and development, offering potential advantages in terms of binding affinity and selectivity for biological targets .

Properties

IUPAC Name

4-[[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O/c20-19(21,22)18-9-14(6-8-24-18)26-15-11-25(12-15)10-13-5-7-23-17-4-2-1-3-16(13)17/h1-9,15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWPWLWGTDIQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=NC3=CC=CC=C23)OC4=CC(=NC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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